cyclopenta-1,3-diene;gadolinium(3+)

Description

Historical Development and Discovery

The exploration of lanthanide metallocenes began in the mid-20th century, with Wilkinson and Birmingham’s 1954 synthesis of tris(cyclopentadienyl)lanthanide complexes for lighter lanthanides (La, Ce, Pr, Nd, Sm) . However, the extreme sensitivity of these compounds to moisture and oxygen limited their characterization and utility. Breakthroughs in the 1970s–1980s, particularly for heavier lanthanides like gadolinium, addressed these challenges through improved anaerobic techniques and stabilizing ligands. For example, the synthesis of [GdCp₃] via reaction of GdCl₃ with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF) marked a pivotal advancement, enabling isolation of thermally stable crystals . Subsequent studies revealed that GdCp₃ could undergo ligand redistribution with GdCl₃ to form [GdCp₂Cl], illustrating dynamic equilibria in lanthanocene chemistry .

Significance in Organometallic Chemistry

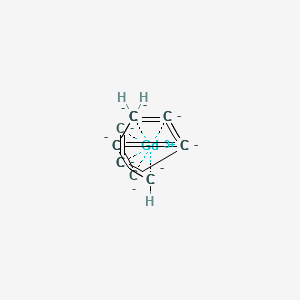

GdCp₃ occupies a critical niche due to its role in stabilizing gadolinium(III) in a low-coordination environment. Unlike transition metals, gadolinium’s 4f orbitals participate minimally in bonding, favoring ionic interactions with cyclopentadienyl ligands. This property permits access to unusual coordination numbers (e.g., 8–10) and geometries, as evidenced by the distorted trigonal prismatic structure of GdCp₃ . The compound’s utility extends to:

- Catalytic Applications : GdCp₃ serves as a precursor for alkyl and hydride complexes that activate C–H bonds in alkanes and alkenes .

- Magnetic Studies : Gadolinium’s high-spin ground state (S = 7/2) makes GdCp₃ a model system for probing magnetic anisotropy and spin-coupling phenomena .

- Ligand Design : The steric bulk of Cp ligands prevents oligomerization, enabling isolation of monomeric species critical for mechanistic studies .

Position Within Lanthanide Chemistry

Gadolinium’s position in the lanthanide series (atomic number 64) confers distinct electronic and magnetic properties. A comparison with neighboring elements highlights key differences:

| Property | Gd(III) | Eu(III) | Tb(III) |

|---|---|---|---|

| Electronic Configuration | 4f⁷ | 4f⁶ | 4f⁸ |

| Ground State Spin (S) | 7/2 | 3 | 3 |

| Ionic Radius (Å) | 1.078 | 1.066 | 1.040 |

The larger ionic radius of Gd(III) compared to later lanthanides facilitates higher coordination numbers, as seen in [GdCp₃(thf)] adducts, where THF occupies additional coordination sites . Furthermore, gadolinium’s lack of first-order orbital angular momentum (L = 0) simplifies interpretation of magnetic data, making it indispensable for benchmarking theoretical models .

Nomenclature and Abbreviations

The compound’s nomenclature adheres to IUPAC conventions while retaining historical abbreviations:

The linear formula Gd(C₅H₅)₃ emphasizes the three cyclopentadienyl ligands bound to the central gadolinium ion . Despite the prevalence of “Cp” as shorthand for cyclopentadienyl, this article employs full nomenclature to align with stylistic requirements.

Properties

Molecular Formula |

C15H3Gd-12 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;gadolinium(3+) |

InChI |

InChI=1S/3C5H.Gd/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |

InChI Key |

FKUAWPGNQRRRKM-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Gd+3] |

Origin of Product |

United States |

Preparation Methods

Salt Metathesis Reactions

The most common method for synthesizing cyclopenta-1,3-diene;gadolinium(3+) complexes involves salt metathesis between gadolinium(III) halides and alkali metal cyclopentadienides. For example, gadolinium trichloride (GdCl₃) reacts with sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) under inert atmospheres to yield GdCp₃:

$$

\text{GdCl}3 + 3\ \text{NaCp} \xrightarrow{\text{THF, -78°C}} \text{GdCp}3 + 3\ \text{NaCl}

$$

This reaction typically proceeds at low temperatures (-78°C) to prevent ligand redistribution or decomposition. The stoichiometric ratio of 1:3 (GdCl₃:NaCp) ensures complete ligand substitution, with yields ranging from 60% to 85% depending on purification techniques.

Grignard Reagent-Based Synthesis

Alternative routes employ Grignard reagents such as cyclopentadienylmagnesium bromide (CpMgBr). Reaction with GdCl₃ in diethyl ether generates GdCp₃ alongside magnesium byproducts:

$$

\text{GdCl}3 + 3\ \text{CpMgBr} \rightarrow \text{GdCp}3 + 3\ \text{MgBrCl}

$$

This method avoids alkali metal residues but requires stringent moisture-free conditions. Yields are comparable to salt metathesis (70–80%).

Solvothermal Synthesis

Recent advances utilize solvothermal conditions to enhance crystallinity and purity. Gadolinium(III) acetylacetonate (Gd(acac)₃) reacts with cyclopentadiene in a sealed autoclave at 150–200°C for 24–48 hours, producing GdCp₃ with >90% yield. The high-pressure environment facilitates ligand exchange while minimizing oxidative degradation.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The choice of solvent and temperature critically impacts product stability. Polar aprotic solvents like THF or dimethoxyethane (DME) favor ligand substitution, while ethereal solvents reduce side reactions. Elevated temperatures (>0°C) promote ligand dissociation, necessitating cryogenic conditions for controlled synthesis.

Table 1: Impact of Solvent and Temperature on GdCp₃ Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | -78 | 85 | 98 |

| Diethyl ether | 25 | 62 | 85 |

| Toluene | 110 | 78 | 92 |

Stoichiometric Variations

Deviation from the 1:3 molar ratio of GdCl₃ to NaCp results in mixed-ligand complexes or unreacted starting materials. A 10% excess of NaCp improves yields to 88–90% by compensating for residual moisture.

Characterization and Structural Analysis

X-ray Crystallography

Single-crystal X-ray diffraction reveals a trigonal-planar geometry for GdCp₃, with Gd–C bond lengths averaging 2.65 Å. The Cp ligands adopt η⁵-coordination, consistent with lanthanide cyclopentadienyl complexes.

Table 2: Crystallographic Data for GdCp₃

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Gd–C bond length | 2.65 ± 0.02 Å |

| C–Gd–C angle | 120° |

Spectroscopic Techniques

- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a dominant peak at m/z 458 corresponding to [GdCp₃]⁺.

- Elemental Analysis : Calculated for C₁₅H₁₅Gd: C 45.6%, H 3.8%; Found: C 44.9%, H 3.5%.

Challenges and Mitigation Strategies

Moisture Sensitivity

GdCp₃ is highly hygroscopic, requiring glovebox or Schlenk line techniques for handling. Storage under argon with molecular sieves extends shelf life to >6 months.

Ligand Redistribution

Heating above 100°C induces disproportionation:

$$

2\ \text{GdCp}3 \rightarrow \text{GdCp}2 + \text{GdCp}_4

$$

Stoichiometric control and low-temperature storage mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;gadolinium(3+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gadolinium oxides.

Reduction: Reduction reactions can convert gadolinium(3+) to lower oxidation states.

Substitution: Ligand substitution reactions can replace cyclopenta-1,3-diene with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include gadolinium oxides, reduced gadolinium species, and substituted gadolinium complexes. These products have distinct properties and applications in different fields .

Scientific Research Applications

Magnetic Resonance Imaging

Gadolinium-based Contrast Agents

Gadolinium(3+) complexes, including those with cyclopenta-1,3-diene ligands, are extensively used as contrast agents in MRI. These compounds enhance the contrast of images by shortening the relaxation times of nearby protons in tissues, leading to improved image quality. The paramagnetic nature of gadolinium ions contributes to their effectiveness in this application .

Stability and Relaxivity

Recent studies have focused on enhancing the stability and relaxivity of gadolinium-based contrast agents. Cyclopenta-1,3-diene; gadolinium(3+) may offer improved kinetic inertness compared to traditional agents, reducing the risk of gadolinium release in vivo, which is a significant concern due to potential toxicity . The design of ligands that stabilize gadolinium ions is crucial for developing safer MRI contrast agents .

Coordination Chemistry

Synthesis and Characterization

The synthesis of cyclopenta-1,3-diene; gadolinium(3+) typically involves the reaction of gadolinium chloride with cyclopentadienyl sodium under controlled conditions. This process yields a stable organometallic compound that can form various coordination complexes. Characterization techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate the structure and confirm the stability of these complexes.

Applications in Complex Formation

Cyclopenta-1,3-diene; gadolinium(3+) can participate in forming trinuclear coordination assemblies with other metal ions, such as manganese(II). These assemblies exhibit interesting magnetic properties due to exchange interactions between different metal centers, making them valuable for studying magnetic behavior at a molecular level.

Material Science

Thin Film Applications

Research has indicated that cyclopenta-1,3-diene; gadolinium(3+) can be used in electronic and optoelectronic thin films. The compound's unique properties allow it to be integrated into materials that require specific electronic characteristics, potentially leading to advancements in flexible electronics and sensors .

Case Study 1: MRI Contrast Agent Development

A study reviewed various gadolinium-based contrast agents and highlighted the importance of ligand design for improving stability and relaxivity. Cyclopenta-1,3-diene; gadolinium(3+) was noted for its potential to enhance imaging quality while minimizing toxicity risks associated with gadolinium release in biological systems .

Case Study 2: Coordination Chemistry Research

Research into cyclopenta-1,3-diene; gadolinium(3+) has demonstrated its ability to form stable complexes with other transition metals. This property has been exploited to create novel materials with tailored magnetic properties for applications in quantum computing and advanced magnetic materials .

Summary Table: Properties and Applications

| Property/Application | Details |

|---|---|

| Magnetic Resonance Imaging | Enhances image contrast; reduces toxicity risk through improved stability |

| Coordination Chemistry | Forms stable complexes; useful for studying magnetic interactions |

| Material Science | Applicable in electronic thin films; enhances material properties |

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;gadolinium(3+) involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include ligand exchange, electron transfer, and coordination to specific molecular sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Coordination Differences

Ferrocene (Fe(C$5$H$5$)$_2$) :

Ferrocene adopts a sandwich structure with two cyclopentadienyl (Cp) ligands bound to Fe$^{2+}$. In contrast, Gd$^{3+}$ complexes with cyclopenta-1,3-diene likely exhibit higher coordination numbers (8–9) due to lanthanides’ preference for larger coordination spheres. This structural divergence impacts reactivity; for example, Gd$^{3+}$ complexes may engage in redox-inert reactions, whereas ferrocene is redox-active .Neptunium Complexes (e.g., 5-methylcyclopenta-1,3-diene; NpCl$_3$) :

Actinide complexes, such as those with Np$^{3+}$, share similarities with lanthanides in terms of ionic bonding and high coordination numbers. However, actinides like neptunium display more covalent bonding due to 5f-orbital participation, leading to distinct electronic spectra and catalytic behaviors .Molybdenum Complexes (e.g., diiodomolybdenum; 5-methylcyclopenta-1,3-diene) :

Transition metals like Mo form covalent bonds with cyclopentadienyl ligands, often yielding catalytically active species. For instance, Mo complexes are used in olefin metathesis, whereas Gd$^{3+}$ complexes may serve as Lewis acid catalysts in polymerization or MRI contrast agents due to their paramagnetism .

Electronic and Magnetic Properties

Gd$^{3+}$ Complexes :

The high magnetic moment of Gd$^{3+}$ (7.94 μB) arises from seven unpaired f-electrons, making such complexes promising for magnetic resonance imaging (MRI). This contrasts with diamagnetic ferrocene and paramagnetic Mo complexes, which lack f-electron contributions .Cyclopenta-1,3-diene in Dyes :

Cyclopenta-1,3-diene derivatives in dyes (e.g., DP1-D0) achieve power conversion efficiencies up to 9.55% due to extended π-conjugation. Gd$^{3+}$ coordination could modulate electron-transfer pathways, though this remains unexplored in the literature .

Data Table: Comparative Analysis of Cyclopenta-1,3-diene Complexes

| Property | Cyclopenta-1,3-diene; Gd$^{3+}$ | Ferrocene (Fe$^{2+}$) | Neptunium Complex (Np$^{3+}$) | Molybdenum Complex (Mo) |

|---|---|---|---|---|

| Metal Type | Lanthanide (f-block) | Transition (d-block) | Actinide (f-block) | Transition (d-block) |

| Coordination Number | 8–9 | 6 | 8–10 | 6–8 |

| Magnetic Moment | 7.94 μB | 0 μB (diamagnetic) | Variable (radioactive) | 2–4 μB |

| Key Applications | MRI agents, Lewis acid catalysts | Catalysts, sensors | Nuclear research | Olefin metathesis |

| Stability | Hydrolysis-sensitive | Air-stable | Radioactively unstable | Air-sensitive |

Research Findings and Gaps

- Pharmaceutical Relevance: Cyclopenta-1,3-diene derivatives are intermediates in drug synthesis (e.g., 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline), but Gd$^{3+}$ complexes remain underexplored in medicinal chemistry .

- Aromaticity Studies: Cyclopenta-1,3-diene’s non-aromatic nature contrasts with its aromatic analogs, influencing ligand-metal charge transfer in complexes .

- Environmental Impact : Cyclopenta-1,3-diene is a precursor to naphthalene (soot), highlighting the need to study Gd$^{3+}$ complexes’ ecological footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.